

Spectroscopic Profile of 5-Acetoxyindole: A Technical Guide

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Compound of Interest		
Compound Name:	5-Acetoxyindole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-acetoxyindole** (1H-indol-5-yl acetate), a key intermediate in various synthetic pathways and a compound of interest in medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data points for **5-acetoxyindole**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

¹³C NMR (Carbon NMR):



Chemical Shift (δ) ppm	Assignment	
Specific peak list not available in search results.		
PubChem indicates data is available from Wiley-		
VCH.[1]		

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment	
Specific peak list not available in search results.		
Expected absorptions:		
~3400	N-H stretch	
~1760	C=O stretch (ester)	
1600-1450	C=C stretch (aromatic)	
~1200	C-O stretch (ester)	

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Fragmentation
Specific fragmentation pattern not available in search results. GC/MS data is indicated as available on PubChem.[1]		
Molecular Ion (M+):		
175.06	C10H9NO2	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of **5-acetoxyindole** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Obtain a one-dimensional proton spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Obtain a proton-decoupled ¹³C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance ATR): Place a small amount of solid 5acetoxyindole directly onto the ATR crystal. Ensure good contact between the sample and
 the crystal by applying pressure with the anvil.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.



- Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like 5-acetoxyindole.
- Ionization: Utilize Electron Ionization (EI) as a common method for generating ions.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as **5-acetoxyindole**.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **5-acetoxyindole**.

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References

- 1. 5-Acetoxyindole | C10H9NO2 | CID 11600757 PubChem [pubchem.ncbi.nlm.nih.gov]
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